1H-Purine, 6-(fluoromethyl)- is a fluorinated derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids. The compound is identified by its Chemical Abstracts Service number 667420-76-0 and has gained attention for its potential applications in medicinal chemistry and chemical biology. Its unique structure provides distinct reactivity and biological activity compared to other purine derivatives.
1H-Purine, 6-(fluoromethyl)- falls under the category of fluorinated organic compounds, specifically as a substituted purine. It is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within the ring structure. The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its properties and synthesis methods .
The synthesis of 1H-Purine, 6-(fluoromethyl)- can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection. For example, reactions may be performed in an inert atmosphere to prevent unwanted side reactions.
The molecular formula for 1H-Purine, 6-(fluoromethyl)- is C7H7FN4. Its structure features a purine ring with a fluoromethyl group (-CH2F) attached at the 6-position. The compound's molecular weight is approximately 152.13 g/mol.
1H-Purine, 6-(fluoromethyl)- participates in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in drug development or biochemical studies.
The mechanism of action for 1H-Purine, 6-(fluoromethyl)- involves its interaction with purine-binding enzymes and receptors. The presence of the fluoromethyl group enhances binding affinity and specificity towards these biological targets. This modulation allows researchers to study enzyme mechanisms and signaling pathways related to purine metabolism .
1H-Purine, 6-(fluoromethyl)- is typically a solid at room temperature with specific melting points that may vary depending on purity.
Further studies are necessary to fully characterize its physical properties through techniques such as spectroscopy and crystallography.
1H-Purine, 6-(fluoromethyl)- has several applications in scientific research:
Direct deoxyfluorination represents the most efficient route to 6-(fluoromethyl)purines from readily available 6-(hydroxymethyl)purine precursors. This approach leverages fluorinating agents to replace the hydroxyl group with fluorine in a single step. Diethylaminosulfur trifluoride (DAST) and its safer analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are commonly employed due to their ability to convert primary alcohols to alkyl fluorides under mild conditions [1] [7]. The reaction typically proceeds in anhydrous dichloromethane or THF at -78°C to 0°C, yielding 6-(fluoromethyl)purines in 60–85% efficiency. Notably, chemoselectivity challenges arise when unprotected nucleosides are used, as these reagents may fluorinate sugar hydroxyl groups competitively. A study demonstrated that pre-protection of the purine N9 position and sugar hydroxyls (using acetyl or benzyl groups) significantly minimizes side reactions, improving isolated yields to >90% [7] [8].
Table 1: Performance of Deoxyfluorination Reagents for 6-(Fluoromethyl)purine Synthesis
Fluorinating Agent | Solvent | Temperature | Yield (%) | Key Advantage |
---|---|---|---|---|
DAST | DCM | -78°C → 0°C | 60–75 | Cost-effective |
Deoxo-Fluor™ | THF | 0°C | 70–85 | Enhanced stability/safety |
XtalFluor-E® | MeCN | 25°C | 50–65 | Moisture tolerance |
Transition-metal catalysis enables site-specific fluoromethylation at the C6 position of purine scaffolds, bypassing the need for pre-functionalized hydroxymethyl precursors. Palladium-catalyzed cross-coupling between 6-chloropurines and zinc-activated fluoromethyl reagents (e.g., ICH₂F/Zn) achieves C–C bond formation under Negishi conditions. Key to success is the use of Pd(PPh₃)₄ (5 mol%) and THF/NMP co-solvents at 60°C, affording 6-(fluoromethyl)purines in 40–70% yield [3] [6]. Alternatively, ruthenium-catalyzed C–H activation strategies allow direct fluoromethylation of unprotected purines. A recent advance employs Ru(II) carboxylate catalysts with in situ-generated •CH₂F radicals from fluoroiodomethane and Mn⁰ reductant. This method exhibits excellent N1/N9 regioselectivity in purine systems, though competing N7 alkylation remains a limitation (15–30% byproduct) [3] [9]. Microwave assistance (100°C, 1 hr) enhances conversion rates by 30% compared to thermal protocols.
Multistep sequences provide access to structurally diverse 6-(fluoromethyl)purines from non-hydroxymethyl precursors. A three-step strategy involves:
Carboxylate-based routes leverage α-fluorocarboxylic acid precursors subject to manganese-mediated decarboxylative fluorination. This method, adapted from radiochemistry techniques, employs Mn(tmp)Cl (tmp = tetramethylphenylporphyrin) and PhIO oxidant in 1,2-DCE at 80°C to convert 6-(fluoroformyl)purine derivatives into target fluoromethyl compounds. Though step-intensive (4–5 steps from purine-6-carboxylic acid), this approach achieves near-quantitative isotopologue incorporation for ¹⁸F-labelling applications [4] [7]. Yields range from 38–65% over the longest sequence.
Protecting groups are indispensable for managing chemoselectivity during 6-(fluoromethyl)purine synthesis, particularly in nucleoside contexts. Three orthogonal protection strategies prevail:
Table 2: Orthogonal Protecting Group Applications in 6-(Fluoromethyl)purine Synthesis
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility |
---|---|---|---|---|
Purine N9 | Boc | Boc₂O, DMAP | TFA/DCM (0°C, 1 hr) | Stable to DAST, Pd catalysis |
Sugar 2'/3'-OH | Acetyl | Ac₂O, pyridine | NH₃/MeOH (0°C, 4 hr) | Limited to neutral fluorination |
Sugar 5'-OH | TBDMS | TBDMSCl, imidazole | TBAF/THF (25°C, 12 hr) | Tolerates Deoxo-Fluor, Ru cat. |
Exocyclic N6 | Phthaloyl | PhtCl, iPr₂EtN | N₂H₄·H₂O/MeOH (20°C, 12 hr) | Resistant to radical fluorination |
Optimized case study: Ribavirin analogue synthesis employed 5'-O-TBDMS and N6-phthaloyl protection during DAST-mediated fluorination (72% yield), followed by sequential TBAF deprotection (96%) and hydrazinolysis (89%) [7] [8]. This highlights how orthogonal deprotection sequences prevent premature functional group exposure.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3